molecular formula C12H10N2O B11808558 7-methoxy-5H-pyrido[4,3-b]indole

7-methoxy-5H-pyrido[4,3-b]indole

Cat. No.: B11808558
M. Wt: 198.22 g/mol
InChI Key: UITTVIWEVMGHNB-UHFFFAOYSA-N
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Description

7-Methoxy-5H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and their biological activities. This compound is of particular interest in medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-5H-pyrido[4,3-b]indole typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring system . For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol yields the corresponding tricyclic indole .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Fischer indole synthesis or other efficient synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-5H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

7-Methoxy-5H-pyrido[4,3-b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methoxy-5H-pyrido[4,3-b]indole involves its interaction with molecular targets such as tubulin. By inhibiting tubulin polymerization, it disrupts the microtubule network within cells, leading to cell cycle arrest at the G2/M phase and inducing apoptosis . This mechanism is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-5H-pyrido[4,3-b]indole is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other indole derivatives. Its ability to inhibit tubulin polymerization and its potential anticancer properties make it a compound of significant interest in medicinal chemistry .

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

7-methoxy-5H-pyrido[4,3-b]indole

InChI

InChI=1S/C12H10N2O/c1-15-8-2-3-9-10-7-13-5-4-11(10)14-12(9)6-8/h2-7,14H,1H3

InChI Key

UITTVIWEVMGHNB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(N2)C=CN=C3

Origin of Product

United States

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